Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a bromo-methylphenyl group and an ethoxy group, making it a molecule of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Esterification: The final step involves esterification to introduce the ethoxy group, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the bromo group, potentially yielding dehalogenated or hydrogenated products.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromo group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild heating.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of ethoxyquinoline derivatives without the bromo group.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: Potential use in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular DNA and proteins. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the bromo-methylphenyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions can trigger apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Chloroquine: Another quinoline derivative used as an anti-malarial drug.
Quinoline-2-carboxylic acid: A simpler quinoline derivative with similar structural features.
Uniqueness: Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the bromo-methylphenyl group enhances its ability to form covalent bonds with biological targets, while the ethoxy group increases its lipophilicity, potentially improving cell membrane permeability.
This compound’s unique structure and reactivity make it a valuable molecule for further research in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-4-26-14-6-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-5-7-16(21)12(2)9-13/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBGXMJLGXUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.